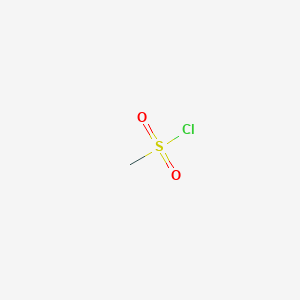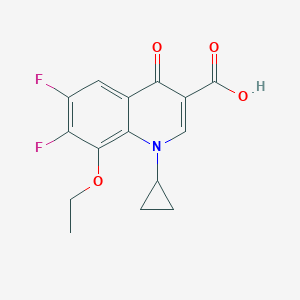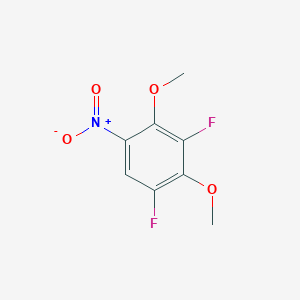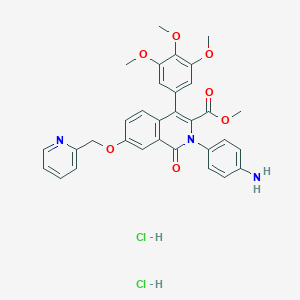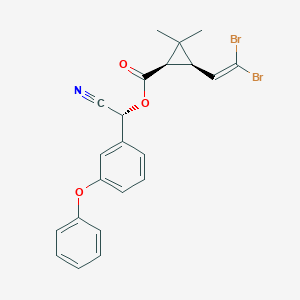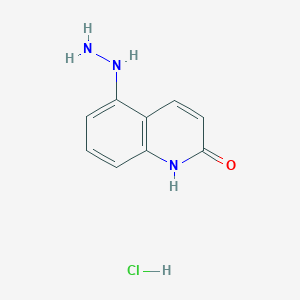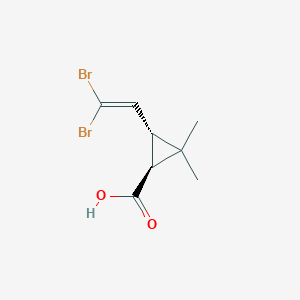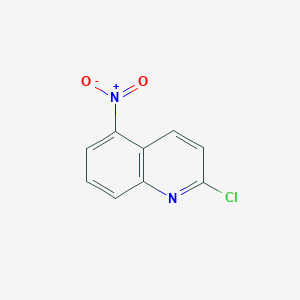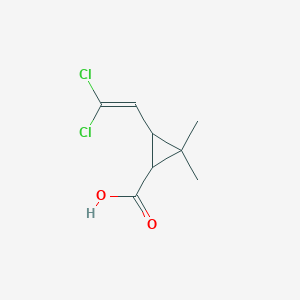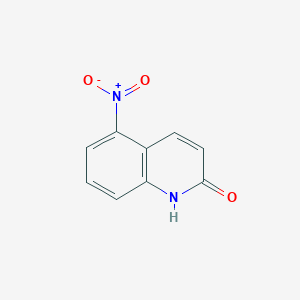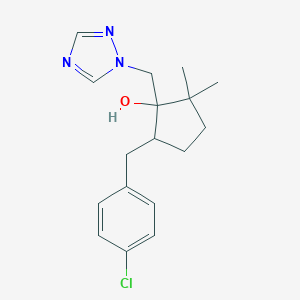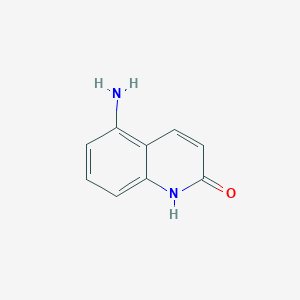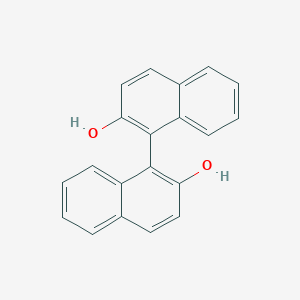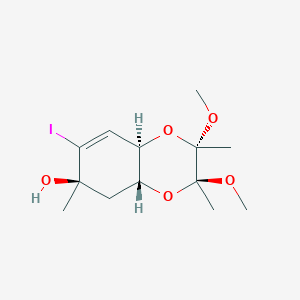
(2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol, also known as HHT, is a natural compound that has been isolated from various plants. It has been found to possess a range of biological activities, including antitumor, anti-inflammatory, and antifungal properties.
Mecanismo De Acción
The exact mechanism of action of (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol is not fully understood. However, it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol can cause DNA damage and induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
(2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and protein kinase C. (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has several advantages for lab experiments. It is a natural compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its biological activities, making it a well-characterized compound for research purposes. However, (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol also has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, making it difficult to handle and store. In addition, (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has been found to have low solubility in aqueous solutions, which can limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol. One area of interest is the development of (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol derivatives with improved pharmacological properties, such as increased solubility and stability. Another area of interest is the investigation of the potential use of (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol in combination with other anticancer agents for synergistic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol and to identify its molecular targets in cancer cells.
Métodos De Síntesis
(2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol can be synthesized from the natural compound podophyllotoxin, which is found in the roots of Podophyllum species. The synthesis involves a series of chemical reactions, including iodination, demethylation, and reduction. The final product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
(2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
Propiedades
Número CAS |
888723-97-5 |
|---|---|
Nombre del producto |
(2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol |
Fórmula molecular |
C13H21IO5 |
Peso molecular |
384.21 g/mol |
Nombre IUPAC |
(2S,3S,4aR,7R,8aR)-6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol |
InChI |
InChI=1S/C13H21IO5/c1-11(15)7-9-8(6-10(11)14)18-12(2,16-4)13(3,17-5)19-9/h6,8-9,15H,7H2,1-5H3/t8-,9-,11-,12+,13+/m1/s1 |
Clave InChI |
HWKCEKOCWQHZNV-RPLXWKFWSA-N |
SMILES isomérico |
C[C@]1(C[C@@H]2[C@@H](C=C1I)O[C@]([C@@](O2)(C)OC)(C)OC)O |
SMILES |
CC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O |
SMILES canónico |
CC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



